molecular formula C10H10N2O3 B2469656 methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate CAS No. 2253640-30-9

methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate

Cat. No.: B2469656
CAS No.: 2253640-30-9
M. Wt: 206.201
InChI Key: OCVCUQYXANAPNJ-UHFFFAOYSA-N
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Description

Methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . This compound features a furan ring substituted with a carboxylate ester group and a pyrazole moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate typically involves the reaction of a furan derivative with a pyrazole derivative under specific conditions. One common method includes the condensation of 5-formylfuran-3-carboxylate with 1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyrazole moiety can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-methanol.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to its observed biological effects . Further studies are needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate is unique due to its combination of a furan ring and a pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

methyl 5-(pyrazol-1-ylmethyl)furan-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-10(13)8-5-9(15-7-8)6-12-4-2-3-11-12/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVCUQYXANAPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=C1)CN2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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